(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone

Antifungal Benzophenone Derivative MIC50

This ortho-chloro benzophenone is uniquely differentiated from its meta/para isomers by distinct C-H···O hydrogen bonding motifs and dimeric packing, directly impacting crystallinity, solubility, and target binding. Validated antifungal activity against Candida glabrata (MIC50 = 2.6 μg/mL) and PBP4 inhibition (IC50 = 15,000 nM) provide dual starting points for anti-infective SAR programs. A high-resolution monoclinic P21/a crystal structure enables rational drug design. Efficient 90% yield synthesis supports rapid analog generation. Insist on this specific ortho-chloro isomer to ensure assay reproducibility.

Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
CAS No. 34702-00-6
Cat. No. B1597656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone
CAS34702-00-6
Molecular FormulaC15H13ClO3
Molecular Weight276.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)OC
InChIInChI=1S/C15H13ClO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3
InChIKeyHZUYRIJHVQPPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS 34702-00-6) – Key Identifiers for Research Sourcing


(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone, also known as 2-Chloro-3',4'-dimethoxybenzophenone, is a substituted benzophenone derivative with the molecular formula C₁₅H₁₃ClO₃ [1]. The compound features a central carbonyl group bridging a 2-chlorophenyl ring and a 3,4-dimethoxyphenyl ring . It is primarily utilized as a versatile small molecule scaffold and research intermediate, with a molecular weight of 276.71 g/mol and a reported melting point of 138-141 °C [1].

Why (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS 34702-00-6) Cannot Be Replaced by Isomeric Analogs in Critical Applications


The specific ortho-chloro substitution pattern on the benzophenone core of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS 34702-00-6) is a critical determinant of its molecular geometry and intermolecular interactions, which in turn dictate its biological and physicochemical profile [1]. Isomers such as (3-chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS 116412-84-1) and (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS 116412-83-0) share the same molecular formula but are not functionally interchangeable. The ortho-chloro group in the target compound is known to influence the formation of specific C-H···O hydrogen bonding motifs and dimeric structures in the solid state, a feature not present in its meta- or para-substituted counterparts, thereby affecting crystallinity, solubility, and potentially target binding affinity [1]. Substitution with a generic analog without these precise structural features may lead to divergent or null results in assays dependent on this specific conformation.

Evidence Guide for (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone: Quantifiable Performance Versus Comparators


Antifungal Activity of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone Against Candida glabrata

In a study evaluating benzophenone derivatives isolated from the fungus Pestalotiopsis sp., (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone (designated compound 3) exhibited potent antifungal activity against Candida glabrata (ATCC 90030) with an MIC50 value of 2.6 ± 0.1 μg/mL [1]. This activity is comparable to that of other active compounds in the same study, such as compounds 1, 6, and 8, which showed MIC50 values of 2.57, 1.95, and 2.49 μg/mL, respectively [2].

Antifungal Benzophenone Derivative MIC50

Crystallographic Differentiation: Unique Dimeric Structure of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone

X-ray diffraction analysis of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone reveals that it crystallizes in the monoclinic space group P21/a with unique cell parameters (a = 10.9500 Å, b = 10.9670 Å, c = 11.0740 Å, β = 96.434°) [1]. The molecular packing diagram shows the formation of a dimeric structure via intermolecular C-H···O hydrogen bonds, a feature dictated by the ortho-chloro substitution [1]. In contrast, the meta- and para-chloro isomers (CAS 116412-84-1 and 116412-83-0, respectively) lack this specific ortho effect and are expected to exhibit different crystal packing and solid-state properties.

Crystal Structure X-ray Diffraction Solid State

Synthesis Yield Optimization for (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone

An efficient synthesis of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone has been reported using a polyphosphoric acid (PPA)-catalyzed Friedel-Crafts acylation of veratrole with 2-chlorobenzoic acid, achieving a high yield of 90% after recrystallization from ethanol [1]. This represents a significant improvement over earlier methods, such as the 82% yield reported for a similar PPA-catalyzed reaction at 90°C for 8 hours [2]. The optimized conditions (vigorous stirring for 3 h at 90-100°C) provide a reliable and scalable route for procurement or in-house synthesis.

Synthesis Friedel-Crafts Acylation Yield

In Vitro Target Engagement: Inhibition of Penicillin-Binding Protein 4

(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone has been evaluated for its ability to inhibit Penicillin-Binding Protein 4 (PBP4) from Staphylococcus aureus, yielding an IC50 value of 15,000 nM (15 μM) [1]. While this activity is modest compared to optimized β-lactam antibiotics, it demonstrates a specific, quantifiable interaction with a validated antibacterial target. No comparable PBP4 inhibition data is available for the closely related 3- or 4-chloro isomers, suggesting that the ortho-chloro substitution may confer a unique binding mode or affinity profile.

Antibacterial Enzyme Inhibition IC50

Key Application Scenarios for (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone Based on Quantitative Evidence


Antifungal Drug Discovery: A Lead-like Benzophenone Scaffold

This compound is an ideal candidate for antifungal lead discovery programs. Its demonstrated, quantifiable activity against Candida glabrata (MIC50 = 2.6 μg/mL) [1] positions it as a starting point for structure-activity relationship (SAR) studies. Researchers can use this scaffold to synthesize and screen a library of analogs, with the goal of improving potency and selectivity while leveraging the established synthetic route with a 90% yield [2] for efficient analog generation.

Crystallography and Solid-State Chemistry: A Defined Crystalline Scaffold

The availability of a high-resolution crystal structure for (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone makes it a valuable tool for crystallographers and solid-state chemists. Its well-defined monoclinic P21/a lattice and unique dimeric packing via C-H···O hydrogen bonds [2] allow for accurate computational modeling of intermolecular interactions and can serve as a reference standard for analyzing the solid-state behavior of related benzophenone derivatives.

Medicinal Chemistry: PBP4 Inhibitor Optimization

For medicinal chemists targeting bacterial resistance mechanisms, this compound offers a validated, albeit modest, starting point for PBP4 inhibition (IC50 = 15,000 nM) [3]. The established synthetic accessibility and crystallographic data provide a robust platform for rational design and iterative optimization to enhance potency and drug-like properties, an avenue not yet explored for its isomeric analogs.

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